5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarboxylic Acid
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Overview
Description
5,6,11,12-Tetrahydrodibenzoa,eannulene-2,9-dicarboxylic Acid is a complex organic compound characterized by its unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,11,12-Tetrahydrodibenzoa,eannulene-2,9-dicarboxylic Acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require elevated temperatures to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5,6,11,12-Tetrahydrodibenzoa,eannulene-2,9-dicarboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) or alkyl halides (e.g., CH3I) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
5,6,11,12-Tetrahydrodibenzoa,eannulene-2,9-dicarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of molecular interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5,6,11,12-Tetrahydrodibenzoa,eannulene-2,9-dicarboxylic Acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in drug development, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
5,6,11,12-Tetrahydrodibenzo[a,e]cyclooctene: This compound shares a similar polycyclic structure but lacks the carboxylic acid groups.
Dibenzo[a,e]cyclooctene: Another related compound with a similar core structure but different functional groups.
[2.2]Orthocyclophane: A compound with a similar annulene structure but different substituents.
Uniqueness
5,6,11,12-Tetrahydrodibenzoa,eannulene-2,9-dicarboxylic Acid is unique due to its specific combination of polycyclic structure and carboxylic acid groups. This combination imparts distinct chemical properties and potential applications that are not shared by its analogs. For example, the presence of carboxylic acid groups can enhance its solubility in water and its ability to form hydrogen bonds, which can be advantageous in certain applications.
Properties
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(12),4(9),5,7,13,15-hexaene-6,15-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-17(20)15-7-3-11-1-2-12-4-8-16(18(21)22)10-14(12)6-5-13(11)9-15/h3-4,7-10H,1-2,5-6H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHPBKGVEKHOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCC3=C1C=CC(=C3)C(=O)O)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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